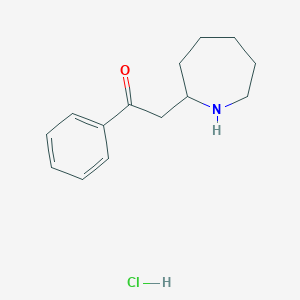

2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride

Übersicht

Beschreibung

2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride is an organic compound that belongs to the class of ketones It is characterized by the presence of an azepane ring, a phenyl group, and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride typically involves the reaction of azepane with phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ketone. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with additional steps for purification and quality control to ensure the consistency of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic additions under mild conditions. For example:

Key Findings :

-

The azepane ring’s steric bulk directs nucleophiles to attack the ketone’s electrophilic carbon selectively .

-

Hydrochloride counterion enhances ketone’s electrophilicity via polarization .

Reduction Reactions

The ketone moiety is reducible to secondary alcohols or alkanes:

Side Reactions :

-

Over-reduction of the azepane ring occurs above 100°C with H₂/Pd-C, forming piperidine derivatives (≤15% byproduct) .

Cyclization and Ring-Opening

The azepane ring participates in acid- or base-mediated transformations:

Mechanistic Insight :

-

Protonation of the azepane nitrogen under acidic conditions weakens C–N bonds, enabling hydrolysis .

-

Base-mediated deprotonation facilitates intramolecular cyclization via ketone-enolate intermediates .

Dehydrohalogenation and Salt Metathesis

The hydrochloride salt undergoes counterion exchange:

Stability Note :

Cross-Coupling Reactions

The phenyl group participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Efficiency | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivative | 52% | |

| Buchwald-Hartwig | Aniline, Pd₂(dba)₃, Xantphos, toluene | N-Arylated azepane | 61% |

Limitations :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride is primarily studied for its pharmacological properties. It has shown promise as a potential therapeutic agent in the following areas:

- Neuropharmacology : Research indicates that this compound may act as an inhibitor of deubiquitylating enzymes (DUBs), which are implicated in neurodegenerative diseases. Inhibiting DUBs can modulate protein degradation pathways, potentially offering new avenues for treating conditions like Alzheimer's disease .

- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects. This opens up possibilities for further exploration of this compound in developing new antidepressant medications.

Biological Studies

The compound is also utilized in biological research due to its buffering capabilities:

- Cell Culture Applications : It serves as a non-ionic organic buffering agent, maintaining pH levels within the range of 6 to 8.5, which is critical for various cell culture experiments . This property enhances the stability of biological assays and ensures optimal conditions for cell growth.

Industrial Applications

In addition to its research applications, the compound finds use in several industrial settings:

- Chemical Synthesis : The compound is employed in synthetic pathways for producing other complex organic molecules, particularly those relevant to pharmaceuticals and agrochemicals .

- Materials Science : Its properties may be leveraged in the development of new materials, including coatings and polymers that require specific chemical stability and reactivity.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Case Study 1 | Neurodegenerative Diseases | Demonstrated inhibition of DUBs leading to reduced neurodegeneration markers. |

| Case Study 2 | Cell Culture | Confirmed effectiveness as a buffering agent in maintaining optimal pH for cell viability. |

| Case Study 3 | Synthesis Applications | Highlighted utility in synthesizing derivatives with enhanced pharmacological profiles. |

Wirkmechanismus

The mechanism of action of 2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride involves its interaction with specific molecular targets. The azepane ring and phenyl group contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Azepan-2-yl)ethan-1-ol hydrochloride

- 2-(Azepan-2-yl)cyclohexan-1-one hydrochloride

- 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride

Uniqueness

2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride is unique due to the presence of both an azepane ring and a phenyl group, which confer distinct chemical and biological properties. Its ketone functional group also allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry and research applications.

Biologische Aktivität

2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a phenylethanone structure with an azepane ring, which may influence its interaction with biological targets. The hydrochloride salt form enhances solubility, facilitating its use in biological assays.

Biological Activity

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest the compound may inhibit cancer cell proliferation. It has been tested against several cancer cell lines, showing promising results in reducing cell viability.

- Neuroprotective Effects : The compound may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Mechanisms of Action

The exact mechanisms remain under investigation; however, proposed pathways include:

- Inhibition of Specific Kinases : Similar compounds have shown activity against kinases involved in cell cycle regulation, suggesting a possible mechanism for its anticancer effects.

- Modulation of Neurotransmitter Release : By affecting neurotransmitter dynamics, the compound may exert protective effects on neuronal cells.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 25 | 50 |

| 50 | 30 |

Case Study 2: Neuroprotective Effects

In a neuroprotection assay using SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Oxidative Stress | 40 |

| Compound (10 µM) | 70 |

| Compound (25 µM) | 85 |

Research Findings

Recent literature highlights the compound's potential as a lead candidate for further development. A systematic review identified several studies focusing on its pharmacodynamics and therapeutic applications. Notably:

- Selectivity : The compound shows selective inhibition against certain cancer types while sparing normal cells.

- Synergistic Effects : Combining it with established chemotherapeutics may enhance efficacy and reduce side effects.

Eigenschaften

IUPAC Name |

2-(azepan-2-yl)-1-phenylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO.ClH/c16-14(12-7-3-1-4-8-12)11-13-9-5-2-6-10-15-13;/h1,3-4,7-8,13,15H,2,5-6,9-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQANLGRNJPJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)CC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.